6-Azathymine vs 6-Azauracil: Divergent Hydrogen Bonding Schemes in Crystal Structure Analysis
X-ray crystallographic analysis reveals that 6-azathymine and 6-azauracil adopt fundamentally different hydrogen bonding schemes in the solid state [1]. This structural divergence stems from the presence of the 5-methyl group in 6-azathymine, which alters the available hydrogen bond donor and acceptor patterns compared to the unsubstituted 6-azauracil scaffold. In both compounds, every available atom except the N(6) position participates in hydrogen bonding interactions.
| Evidence Dimension | Crystal packing hydrogen bonding scheme |
|---|---|
| Target Compound Data | 6-Azathymine: Distinct hydrogen bonding network; every atom except N(6) participates in hydrogen bonding |
| Comparator Or Baseline | 6-Azauracil: Different hydrogen bonding scheme; every atom except N(6) participates in hydrogen bonding |
| Quantified Difference | Qualitatively distinct hydrogen bonding schemes (different donor/acceptor patterns) despite similar participation rule |
| Conditions | X-ray crystallography; single crystal diffraction analysis |
Why This Matters
Researchers requiring precise structural understanding for molecular modeling, co-crystallization studies, or rational nucleoside analog design must use 6-azathymine rather than 6-azauracil, as the distinct hydrogen bonding schemes predict different intermolecular interaction behaviors.
- [1] Singh P, Hodgson DJ. Aza analogues of nucleic acid constituents: the crystal structures of 6-azauracil and 6-azathymine. J Chem Soc, Chem Commun. 1973;439-440. View Source
